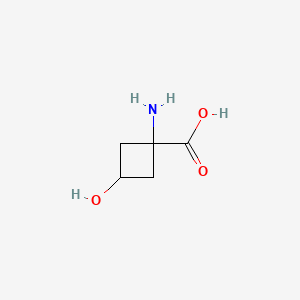

1-Amino-3-hydroxycyclobutane-1-carboxylic acid

Beschreibung

Significance of Cyclic Amino Acids in Chemical Biology and Medicinal Chemistry Research

Cyclic amino acids are a class of amino acids where the side chain is covalently bonded to the amino group, forming a ring structure. This cyclization imposes significant conformational constraints on the molecule, which can be highly advantageous in the design of peptides and therapeutic agents. Unlike their linear counterparts, the restricted rotation of cyclic amino acids can lead to more stable secondary structures in peptides, such as β-turns and helices. chemspider.com This pre-organization can enhance binding affinity to biological targets and increase resistance to enzymatic degradation, thereby improving the metabolic stability of peptide-based drugs.

In medicinal chemistry, the incorporation of cyclic amino acids is a widely used strategy in lead optimization programs. nih.gov The rigid framework of these amino acids can help to lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor or enzyme. Furthermore, the three-dimensional nature of cyclic amino acids provides a scaffold for presenting key pharmacophoric groups in a precise spatial arrangement, which can lead to improved potency and selectivity. Cyclobutane (B1203170) amino acids, in particular, are increasingly utilized to introduce rigidity, fill hydrophobic pockets, and direct key pharmacophores in drug candidates. nih.gov

Historical Context and Evolution of Research on 1-Amino-3-hydroxycyclobutane-1-carboxylic acid

The exploration of cyclobutane-containing amino acids has been a subject of synthetic interest for several decades. A significant milestone in the history of this compound was the stereospecific synthesis of its cis- and trans-isomers, then named cis- and trans-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acids, in 1988. ox.ac.uk This work provided a clear pathway to access these conformationally constrained amino acids, opening the door for their further investigation.

Earlier research on cyclobutane amino acids was summarized in a 1993 review, which covered their natural occurrence, synthesis, reactivity, and biological activities. This laid the groundwork for subsequent studies that would delve deeper into the unique properties conferred by the cyclobutane ring. The evolution of research in this area has been driven by advancements in synthetic methodologies, including photocatalyzed [2+2]-cycloadditions, which have made a wider variety of functionalized cyclobutane amino acids more accessible for study. chemistryviews.org The focus has gradually shifted from fundamental synthesis to the application of these unique building blocks in the design of complex and biologically active molecules.

Overview of Current Research Trajectories for this compound

Current research involving this compound and its derivatives is multifaceted, touching upon several key areas of chemical and medicinal science. One prominent trajectory is its use as a building block in the synthesis of peptidomimetics and other bioactive molecules. chemistryviews.org The rigid cyclobutane core is exploited to create compounds with well-defined three-dimensional structures, which are then evaluated for various biological activities.

A particularly interesting area of investigation involves the synthesis of derivatives for potential therapeutic and diagnostic applications. For instance, fluorinated analogs of this compound have been studied for their transport mechanisms in cancer cells. nih.govnih.gov Research has shown that the uptake of a fluorinated derivative, trans-1-amino-3-fluoro-[1-¹⁴C]cyclobutanecarboxylic acid, in prostate cancer cells is correlated with the expression level of certain amino acid transporters. nih.govnih.gov This suggests a potential role for such derivatives in the development of imaging agents or targeted therapies for cancer.

Furthermore, the development of novel and efficient synthetic routes to access this compound and its analogs remains an active area of research. chemistryviews.org These efforts are crucial for making these valuable building blocks more readily available for a broader range of applications in drug discovery and materials science.

| Research Trajectory | Focus Area | Key Findings/Applications |

| Peptidomimetics | Incorporation into peptide backbones | Introduction of conformational constraints to enhance biological activity and stability. |

| Bioactive Molecules | Synthesis of novel derivatives | Exploration of potential therapeutic uses, such as in cancer research. |

| Diagnostic Imaging | Development of radiolabeled analogs | Investigation of transport mechanisms in cancer cells for potential use as PET imaging agents. nih.govnih.gov |

| Synthetic Methodology | Creation of efficient synthetic routes | Improving the accessibility of the core scaffold for broader research applications. chemistryviews.org |

Scope and Objectives of the Academic Review

This review aims to provide a comprehensive and focused overview of the chemical compound this compound. The primary objective is to consolidate the existing academic literature pertaining to its significance, historical development, and current research directions. By adhering strictly to the outlined sections, this article will detail the role of cyclic amino acids in modern chemical biology and medicinal chemistry, trace the evolution of research specific to this compound, and highlight the key findings from recent studies. The review will present detailed research findings and utilize data tables to offer a clear and concise summary of the compound's properties and research applications, serving as a valuable resource for researchers in the field.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-amino-3-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(7)2-5/h3,7H,1-2,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQBVNDAVKXWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Stereochemical Control for 1 Amino 3 Hydroxycyclobutane 1 Carboxylic Acid and Its Derivatives

Strategic Approaches to the Cyclobutane (B1203170) Amino Acid Scaffold

The construction of the strained cyclobutane ring, particularly with the required amino acid functionality, presents a significant synthetic challenge. baranlab.org Chemists have developed several strategic approaches to overcome this, primarily involving ring formation through cyclization, ring expansion of smaller precursors, or functionalization of existing cyclobutane frameworks.

Cyclization Reactions for Ring Formation (e.g., alkylation of glycine (B1666218) derivatives, [2+2]-photocycloaddition)

Direct cyclization methods are among the most common strategies for assembling the cyclobutane core. These approaches often build the four-membered ring from acyclic precursors in one or more steps.

Alkylation of Glycine Derivatives: One approach to forming non-natural amino acids involves the α-alkylation of glycine derivatives. rsc.orgresearchgate.netorganic-chemistry.org These methods typically utilize a glycine equivalent where the α-carbon is rendered nucleophilic, allowing for reaction with electrophiles. For the synthesis of cyclobutane amino acids, this would involve a di-alkylation with a 1,3-dielectrophile. Catalyst- and additive-free methods have been developed for the α-alkylation of glycine derivatives with diacyl peroxides, where the peroxide acts as both the alkylating agent and an oxidant in a radical-mediated process. organic-chemistry.org While versatile for creating a range of unnatural amino acids, achieving the specific 4-membered ring closure through this method requires careful selection of the difunctional electrophile and optimization of reaction conditions to favor intramolecular cyclization over polymerization or other side reactions.

[2+2]-Photocycloaddition: The [2+2]-photocycloaddition is a powerful and widely used method for the synthesis of cyclobutane rings. baranlab.orgkib.ac.cn This reaction involves the union of two olefinic components under photochemical conditions to form a cyclobutane ring. researchgate.net In the context of cyclobutane amino acid synthesis, this strategy has been successfully applied, for instance, through the visible-light-mediated photocatalytic [2+2]-cycloaddition of dehydroamino acids with olefins like styrenes. nih.govacs.org This approach, utilizing a triplet energy transfer catalyst, provides direct access to substituted cyclobutane α-amino acid derivatives under mild and scalable conditions. nih.gov The reaction proceeds by exciting a photocatalyst which then transfers its energy to one of the alkene partners, promoting the cycloaddition. acs.org This method is advantageous for its high functional group tolerance and selectivity. nih.govacs.org

Table 1: Examples of [2+2]-Photocycloaddition for Cyclobutane Amino Acid Synthesis

| Reactants | Catalyst/Conditions | Product Type | Diastereomeric Ratio (d.r.) | Yield | Reference |

| Dehydroamino acid & Styrene | [Ir(dFCF3ppy2)dtbpy]PF6, Visible Light | 2-substituted cyclobutane α-amino acid | Up to >20:1 | Good to Excellent | nih.govacs.org |

| 2-Acylaminoacrylates & Alkenes | Thermal [2+2] Cycloaddition | Substituted cyclobutane amino acid | Not specified | Not specified | nih.gov |

Ring Expansion and Functionalization via Carbene Insertion

Ring expansion methodologies provide an alternative route to cyclobutane structures, often starting from more readily available three-membered rings. Carbene insertion reactions are a key technology in this area. For example, a formal carbene insertion into cyclopropanones can be achieved through the reaction of in situ-generated cyclopropanones with acyl sulfonium (B1226848) ylides, yielding 2-aroyl cyclobutanones. nih.gov These cyclobutanone (B123998) products are valuable intermediates that can be further elaborated into the desired amino acid derivatives. nih.gov

Another related strategy is the intramolecular C-H insertion of an alkylidene carbene. This has been successfully employed in the enantioselective synthesis of cyclic amino acids, such as a cyclopentane (B165970) derivative, demonstrating the power of this method for creating cyclic scaffolds with high stereocontrol. nih.govresearchgate.net The process typically involves generating a carbene from a precursor like lithio(trimethylsilyl)diazomethane, which then inserts into a C-H bond within the same molecule to form the ring. nih.govresearchgate.net

Utilization of Cyclopropane (B1198618) or Cyclobutane Precursors

Syntheses can also commence from molecules that already contain a cyclopropane or cyclobutane ring. These precursors are then chemically modified to install the required functional groups.

The use of cyclopropane-containing amino acids as building blocks allows for their ring opening to generate functionalized acyclic or different cyclic amino acid derivatives. beilstein-journals.org For instance, the reductive opening of a cyclopropane ring in α,α-cyclopropanated amino acids can lead to dehydroalanine (B155165) derivatives, which can be further functionalized. beilstein-journals.org Conversely, ring-expanding cycloisomerization of precursors like alkylidenecyclopropane acylsilanes can be catalyzed by a Lewis acid to produce bicyclic systems containing a cyclobutane ring. nih.gov

It has also been demonstrated that certain enzymes exhibit relaxed substrate specificity, allowing for the incorporation of 1-aminocyclobutane-1-carboxylic acid (ACBC) into natural product scaffolds, highlighting the potential for biocatalytic routes starting from pre-formed cyclobutane precursors. ru.nl

Enantioselective and Diastereoselective Synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid

Controlling the three-dimensional arrangement of atoms is critical for the biological activity of molecules. For this compound, which has multiple stereocenters, achieving high enantioselectivity and diastereoselectivity is a key synthetic goal.

Chemoenzymatic Transformations and Biocatalysis for Asymmetry Induction

Enzymes are highly efficient and selective catalysts that are increasingly used in organic synthesis. chimia.ch Biocatalytic methods, such as the enzymatic hydrolysis of amides or esters, can be employed for the kinetic resolution of racemic mixtures of amino acids or their precursors. chimia.ch In a kinetic resolution, one enantiomer of a racemic starting material reacts much faster than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. The advantages of enzymatic approaches include high stereoselectivity and the use of environmentally benign conditions, typically in aqueous solutions. chimia.ch While specific enzymatic routes for this compound are not extensively detailed in the provided sources, the general principles of using enzymes like aminoacylases or penicillin amidase for resolving chiral amino acids are well-established and applicable. chimia.ch

Chiral Auxiliary-Mediated Approaches and Optical Resolution Techniques

Chiral Auxiliary-Mediated Synthesis: A widely used strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic group directs the stereochemical outcome of a reaction and is subsequently removed. wikipedia.org For amino acid synthesis, popular auxiliaries include those derived from amino alcohols, such as pseudoephedrine, and oxazolidinones. wikipedia.org For example, a carboxylic acid precursor can be reacted with pseudoephedrine to form an amide. Deprotonation at the α-carbon followed by alkylation proceeds with high diastereoselectivity, directed by the chiral scaffold. Subsequent removal of the auxiliary reveals the enantiomerically enriched amino acid. wikipedia.org Similarly, oxazolidinone auxiliaries, often attached as an imide, can control the stereochemistry of aldol (B89426) reactions or alkylations that establish the stereocenters of the target molecule.

Table 2: Common Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism | Reference |

| Pseudoephedrine | Asymmetric alkylation | Forms a chiral amide; the methyl group directs the approach of the electrophile. | wikipedia.org |

| Oxazolidinones (Evans Auxiliaries) | Aldol reactions, alkylations | Forms a chiral imide; substituents on the oxazolidinone ring block one face of the enolate. | wikipedia.org |

| Camphorsultam | Michael additions, Claisen rearrangements | Forms a chiral N-acyl derivative, providing effective stereochemical induction. | wikipedia.org |

Optical Resolution Techniques: When a synthesis produces a mixture of enantiomers (a racemate), optical resolution can be employed to separate them. A classical method involves forming diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent (an optically active acid or base). These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization. Another effective method is inclusion complexation, where the racemic product is mixed with an optically active host compound. researcher.lifersc.org One enantiomer fits better into the chiral cavity of the host, leading to the formation of a crystalline complex that can be separated, allowing for the recovery of the resolved enantiomer. researcher.lifersc.org

Stereodivergent Routes to all Isomers

The controlled synthesis of all possible stereoisomers of a chiral molecule from a single starting material is a significant challenge in organic chemistry. For this compound, which contains three stereocenters, a total of eight stereoisomers are possible. Stereodivergent strategies provide an elegant solution to this challenge by allowing access to multiple diastereomers and enantiomers through carefully chosen reaction pathways. A notable approach utilizes a readily available, protected derivative of all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid as a common precursor to generate libraries of trifunctionalized cyclobutane scaffolds with varying stereochemistry. nih.govox.ac.uk

The core of this strategy involves the manipulation of the stereocenters at the C1 and C3 positions of the cyclobutane ring. Starting with the all-cis isomer, different sets of stereoisomers can be obtained through two primary pathways:

Synthesis of cis-trans Isomers: This is achieved through a direct nucleophilic substitution (S(_N)2) reaction at the C3 position. nih.govox.ac.uk The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a nucleophile proceeds with inversion of configuration at the C3 center, leading to the formation of cis-trans isomers.

Synthesis of all-trans Isomers: To access the all-trans configuration, an additional epimerization step at the C1 position is introduced prior to the S(_N)2 reaction. nih.govox.ac.uk This epimerization alters the stereochemistry at the carbon bearing the carboxylic acid group. Following this, the same S(_N)2 reaction at the C3 position as described above is carried out, resulting in the formation of the all-trans isomers.

This strategic combination of epimerization and nucleophilic substitution allows for the systematic generation of different stereoisomeric series from a single, readily accessible starting material. A similar strategic approach involving a photochemical [2+2] cycloaddition followed by an efficient tandem epimerization/hydrolysis protocol has been successfully employed to prepare all four stereoisomers of the related compound, 2-(aminomethyl)cyclobutane-1-carboxylic acid, from a single chirally derivatized unsaturated γ-lactam. acs.org

| Starting Material | Key Transformation(s) | Resulting Stereoisomers | Reference |

|---|---|---|---|

| Protected all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid | S(_N)2 reaction at C3 | cis-trans isomers | nih.govox.ac.uk |

| Protected all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid | C1 epimerization followed by S(_N)2 reaction at C3 | all-trans isomers | nih.govox.ac.uk |

Synthetic Routes for Radiolabeled Derivatives (e.g., ¹⁸F-FACBC precursors)

The synthesis of radiolabeled derivatives of this compound is of significant interest, particularly for the preparation of precursors for positron emission tomography (PET) tracers such as anti-[¹⁸F]FACBC (fluciclovine). This non-natural amino acid analogue has shown considerable promise for tumor imaging. An improved, large-scale, and highly stereoselective synthesis of the precursor for anti-[¹⁸F]FACBC has been developed. nih.gov A key finding from these synthetic efforts is the identification of anti-1-amino-3-hydroxycyclobutane-1-carboxylic acid as the major non-radioactive species present in doses of anti-[¹⁸F]FACBC. nih.gov This indicates that the hydroxy compound is a central intermediate in the synthesis of the radiolabeling precursor.

The general strategy for the radiosynthesis of [¹⁸F]FACBC involves a nucleophilic substitution reaction where the hydroxyl group of a suitable precursor is replaced by the positron-emitting radionuclide, fluorine-18 (B77423). To facilitate this, the hydroxyl group is typically converted into a better leaving group. Common leaving groups for radiofluorination reactions include tosylates and mesylates.

The synthetic route to the ¹⁸F-FACBC precursor, therefore, involves the following key steps:

Protection of Functional Groups: The amino and carboxylic acid functionalities of this compound are protected to prevent unwanted side reactions during the subsequent steps.

Activation of the Hydroxyl Group: The hydroxyl group at the C3 position is converted into a sulfonate ester, such as a tosylate or mesylate. This is a critical step as it transforms the poorly leaving hydroxyl group into a group that is readily displaced by the [¹⁸F]fluoride ion.

Radiofluorination: The activated precursor is then subjected to nucleophilic fluorination using [¹⁸F]fluoride. This reaction introduces the fluorine-18 isotope into the cyclobutane ring.

Deprotection: Finally, the protecting groups on the amino and carboxylic acid functions are removed to yield the desired radiolabeled product, [¹⁸F]FACBC.

An automated radiosynthesis process has been developed that provides anti-[¹⁸F]FACBC in a 24% decay-corrected yield. nih.gov This automated process is crucial for the routine clinical production of this PET tracer.

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Protection of amino and carboxyl groups | e.g., Boc anhydride, esterification |

| 2 | Activation of the hydroxyl group | Tosyl chloride or mesyl chloride in the presence of a base |

| 3 | Nucleophilic radiofluorination | [¹⁸F]Fluoride, often with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a carbonate base |

| 4 | Deprotection | Acidic or basic hydrolysis |

Optimization of Reaction Conditions and Scalability for Research Applications

Temperature and pH Control Strategies

Temperature Control: Temperature is a critical parameter in many of the synthetic steps involved in the preparation of cyclobutane derivatives. For instance, in hydrogenation reactions that may be used to introduce specific stereochemistry or remove protecting groups, the temperature typically ranges from 0°C to 100°C, with a more common range of 20°C to 50°C. google.com In other steps, such as those involving organometallic reagents or the formation of sensitive intermediates, temperatures as low as -78°C may be necessary to control reactivity and prevent side reactions. google.com Conversely, some steps, like the hydrolysis of amides or esters, may require heating to drive the reaction to completion. Careful monitoring and control of the temperature at each stage are essential to maximize yield and minimize the formation of impurities.

pH Control: The pH of the reaction medium is another crucial factor, particularly in reactions involving amino acids, which are amphoteric. The state of protonation of the amino and carboxylic acid groups can significantly influence their reactivity. For example, during amide coupling reactions, the pH must be carefully controlled to ensure that the amine is in its nucleophilic free base form while the carboxylic acid is activated. In enzymatic resolutions or transformations, which can be a powerful tool for achieving high enantioselectivity, pH control is paramount as enzyme activity is highly pH-dependent. For instance, in the synthesis of chiral amines using transaminases, the optimal pH is often around 7.5. mdpi.com During work-up and purification steps, adjusting the pH is a standard method for separating the product from reagents and byproducts. For example, acidification is often used to protonate the amino group, allowing for extraction into an aqueous layer, while basification can be used to deprotonate the carboxylic acid.

Industrial Production Methodologies for Research-Scale Materials

The production of kilogram-scale quantities of functionalized cyclobutane amino acids for research purposes necessitates robust and scalable synthetic routes. While the specific methodologies for this compound are not detailed in the public domain, insights can be drawn from the large-scale synthesis of related compounds. For example, a patent for the synthesis of 3-oxocyclobutanecarboxylic acid describes a process suitable for large-scale production, emphasizing the use of inexpensive raw materials, a limited number of process steps, and simple work-up procedures. google.com

Key considerations for scaling up the synthesis of research materials include:

Route Selection: The chosen synthetic route should be efficient, high-yielding, and avoid the use of hazardous or prohibitively expensive reagents. Photochemical reactions, such as the [2+2]-cycloaddition, can be scalable and offer a direct route to the cyclobutane core. nih.gov

Process Safety: A thorough safety assessment of all reaction steps is required to identify and mitigate any potential hazards associated with exothermic reactions, flammable solvents, or toxic reagents.

Purification: The development of a scalable purification method is critical. Crystallization is often preferred over chromatography at larger scales due to its cost-effectiveness and efficiency.

Quality Control: Robust analytical methods must be in place to ensure the purity and identity of the final compound and all intermediates.

A diastereoselective synthesis of cyclobutane hydroxy acids reported by Merck, which is described as scalable and employs inexpensive starting materials, provides a relevant example of an industrial approach to a key cyclobutane intermediate. acs.org This highlights the importance of developing economically viable and efficient processes even for the production of research-scale materials.

Molecular Interactions and Mechanistic Biochemistry of 1 Amino 3 Hydroxycyclobutane 1 Carboxylic Acid

Biological Target Identification and Validation

The primary biological targets of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid are not classical receptors or enzymes in the traditional sense, but rather cell membrane amino acid transporters. As a synthetic amino acid, it mimics natural amino acids and is recognized by these transport proteins, leading to its cellular uptake. Studies on its fluoro-analogue have identified two key transporter families, Alanine-Serine-Cysteine Transporter (ASCT) and L-type Amino Acid Transporter (LAT), as the principal mediators of its transport across the cell membrane. nih.govresearchgate.net

Ligand-Receptor Binding Studies

Direct ligand-receptor binding studies identify the specific proteins that a compound interacts with. For this compound, the "receptors" are the binding sites on amino acid transporters. Competitive inhibition experiments using the fluoro-analogue confirm that it binds to the same sites as natural amino acids. The uptake of the compound is significantly reduced in the presence of other amino acids, indicating a competition for the transporter's binding pocket. nih.gov This demonstrates that the transporters are the direct molecular targets for cellular entry.

Enzyme Mechanism Elucidation and Inhibitory Effects

The primary mechanism of action for this compound is not related to the direct inhibition of enzymes. Instead, its biological activity stems from its ability to competitively inhibit the transport of natural amino acids into the cell by occupying the binding sites of transporters like ASCT2 and LAT1. nih.gov This competition is a key aspect of its mechanism. For instance, in studies with the fluoro-analogue, specific natural amino acids demonstrated strong inhibitory effects on its uptake, confirming this competitive interaction at the transporter level. nih.gov

Table 1: Inhibitory Effects of Natural Amino Acids on the Uptake of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid

This table summarizes the findings from competitive inhibition studies, indicating which amino acids compete for the same transport mechanisms.

| Amino Acid | Transporter System Targeted | Observed Effect on Fluoro-Analogue Uptake | Sodium Dependence |

| Glutamine | System ASC (e.g., ASCT2) | Strong Inhibition | Dependent |

| Serine | System ASC (e.g., ASCT2) | Strong Inhibition | Dependent |

| Phenylalanine | System L (e.g., LAT1) | Strong Inhibition | Independent |

| 2-amino-bicyclo nih.govnih.govnih.govheptane-2-carboxylic acid | System L (e.g., LAT1) | Strong Inhibition | Independent |

Data derived from studies on the fluoro-analogue of this compound. nih.gov

Investigation of Amino Acid Transport Mechanisms

The cellular accumulation of this compound is governed by its interaction with multiple types of amino acid transporters, which can be broadly categorized as sodium-dependent and sodium-independent.

Interaction with Sodium-Dependent Amino Acid Transporters (e.g., ASCT2)

Research has shown that sodium-dependent transport is the predominant mechanism for the cellular uptake of the fluoro-analogue of this compound, particularly in prostate cancer cells. nih.gov The total uptake levels have been positively correlated with the expression of system ASC transporters. nih.gov Specifically, the transporter ASCT2, a member of the system ASC family, is implicated as a key player. This is evidenced by the strong inhibitory effect of known ASCT2 substrates, such as glutamine and serine, on the compound's uptake in a sodium-containing environment. nih.govresearchgate.net However, it is noteworthy that one study on primary prostate cancer did not find a significant correlation between ASCT2 protein expression and the uptake of the fluoro-analogue, suggesting that the transport dynamics may vary depending on the specific cellular context. researchgate.net

Interaction with Sodium-Independent Amino Acid Transporters (e.g., LAT1)

In addition to sodium-dependent pathways, sodium-independent transporters, particularly L-type Amino Acid Transporter 1 (LAT1), play a crucial role. nih.gov LAT1 is an antiporter that exchanges large neutral amino acids across the cell membrane. nih.gov The involvement of LAT1 is demonstrated by experiments conducted in a sodium-free environment, where uptake of the fluoro-analogue was almost completely inhibited by the LAT1 substrate phenylalanine and a specific System L inhibitor. nih.gov Furthermore, a significant positive correlation has been observed between the expression of LAT1 and the uptake of the fluoro-analogue in prostate cancer tissue. researchgate.net The contribution of LAT1-mediated transport may be particularly important in acidic environments, such as those found within tumors. nih.gov

Table 2: Correlation Between Transporter Expression and Uptake of 18F-Fluciclovine (Fluoro-Analogue) in Primary Prostate Cancer

This table presents the correlation findings from immunohistochemistry and PET/CT imaging studies.

| Transporter | Correlation with Tracer Uptake | Statistical Significance (p-value) |

| ASCT2 | No significant correlation found | Not significant |

| LAT1 | Significant positive correlation (ρ=0.39) | p=0.01 |

Data from a study correlating transporter expression with the uptake of the fluoro-analogue. researchgate.net

Characterization of Cellular Uptake and Efflux Pathways

Because transporters like LAT1 function as exchangers, they can also mediate the efflux of the compound from the cell. nih.gov This has been demonstrated in exchange transport experiments where the presence of extracellular amino acids can stimulate the exit of the intracellular fluoro-analogue. Glutamine was identified as the most potent stimulator of this efflux, a process known as trans-stimulation. nih.gov This bidirectional transport is a key feature of its mechanistic biochemistry, indicating that the net cellular accumulation depends on the balance of both influx and efflux pathways, which are influenced by the intra- and extracellular concentrations of competing amino acids.

Biochemical Pathways and Metabolic Fate

The metabolism of any compound dictates its duration of action, potential for accumulation, and the formation of active or inactive byproducts. For a synthetic amino acid analog like this compound, understanding its metabolic pathway is crucial for any potential application.

Analysis of Metabolic Stability and Biotransformations

Currently, there is a notable lack of specific research detailing the metabolic stability and biotransformation pathways of this compound. However, insights can be drawn from the general metabolism of amino acids and the known stability of cyclobutane-containing compounds.

The cyclobutane (B1203170) moiety is known for its relative chemical stability, which can confer resistance to enzymatic degradation. This structural feature is often incorporated into drug candidates to enhance their metabolic stability and prolong their biological activity. It is plausible that the cyclobutane ring in this compound would render it less susceptible to common amino acid degradation pathways.

Standard amino acid catabolism involves processes like transamination and deamination, followed by the entry of the carbon skeleton into central metabolic pathways. nih.gov The unique, constrained structure of a cyclobutane-based amino acid may hinder its recognition and processing by the enzymes that catalyze these reactions, such as aminotransferases.

Potential biotransformations, if they occur, could involve modifications to the hydroxyl and carboxylic acid groups, as these are more chemically reactive than the cyclobutane ring itself. Phase I metabolism might involve oxidation of the hydroxyl group, while Phase II metabolism could see conjugation reactions, such as glucuronidation or sulfation, at the hydroxyl or carboxylic acid moieties to facilitate excretion.

Table 1: Postulated Metabolic Profile of this compound

| Metabolic Aspect | Postulated Outcome | Rationale |

| Susceptibility to Transamination/Deamination | Low | Steric hindrance from the cyclobutane ring may prevent binding to aminotransferases. |

| Primary Biotransformation Sites | Hydroxyl and Carboxyl Groups | These functional groups are more amenable to enzymatic modification than the stable cyclobutane ring. |

| Expected Phase II Conjugates | Glucuronides, Sulfates | Common conjugation pathways for compounds containing hydroxyl and carboxyl groups to increase water solubility for excretion. |

Formation and Activity of Bioactive Metabolites

Given the predicted metabolic stability of this compound, it is conceivable that the parent compound itself would be the primary bioactive entity. The formation of significantly active metabolites would depend on the nature of any biotransformations that do occur.

Should oxidation of the hydroxyl group take place, the resulting ketone-containing metabolite could exhibit altered biological activity. Its ability to interact with cellular targets might be enhanced or diminished compared to the parent compound. Similarly, conjugation of the molecule could lead to its inactivation and rapid clearance from the body. Without experimental data, the formation and activity of any potential metabolites remain speculative.

Role as a Mimetic in Biochemical Systems

The structural similarity of this compound to natural amino acids suggests its potential to act as a mimetic, thereby interfering with or modulating biochemical pathways. The rigid cyclobutane scaffold imposes specific conformational constraints that are not present in linear amino acids, which could lead to unique interactions with enzymes and receptors.

As an amino acid analog, it could potentially act as a competitive inhibitor of enzymes that utilize natural amino acids as substrates. For instance, it might bind to the active site of an aminoacyl-tRNA synthetase, an enzyme crucial for protein synthesis, and thereby inhibit the incorporation of a natural amino acid into a growing polypeptide chain.

Furthermore, its structure could allow it to mimic the transition state of an enzyme-catalyzed reaction, leading to potent enzyme inhibition. The fixed spatial arrangement of its functional groups—the amino, carboxyl, and hydroxyl groups—could be ideal for binding to the active sites of specific enzymes involved in amino acid metabolism or signaling.

The incorporation of cyclobutane-containing amino acids into peptides has been explored as a strategy to create peptidomimetics with enhanced stability and novel biological activities. nih.gov This further supports the idea that this compound could function as a mimetic of proteinogenic amino acids in various biological contexts.

Table 2: Potential Mimetic Roles of this compound

| Potential Mimetic Role | Target Biochemical System | Plausible Mechanism of Action |

| Enzyme Inhibitor | Amino acid metabolic pathways | Competitive inhibition of enzymes that recognize natural amino acids. |

| Protein Synthesis Disruptor | Ribosomal machinery | Interference with the action of aminoacyl-tRNA synthetases. |

| Receptor Modulator | Amino acid receptors in the nervous system | Binding to receptors and either activating or blocking them. |

Structure Activity Relationships Sar and Conformational Studies

Influence of the Cyclobutane (B1203170) Scaffold on Molecular Conformation

The cyclobutane ring in 1-Amino-3-hydroxycyclobutane-1-carboxylic acid is conformationally constrained, exhibiting a degree of puckering. The substitution pattern at the 1 and 3 positions plays a critical role in defining the preferred conformation. The molecule can exist as cis and trans diastereomers, each with distinct spatial arrangements of the functional groups.

In the trans isomer, the amino and carboxyl groups at C1 are positioned on the opposite side of the ring from the hydroxyl group at C3. In the cis isomer, these groups are on the same side. The puckered nature of the cyclobutane ring leads to two primary conformations for each isomer: one where the substituents at C1 and C3 are in pseudo-equatorial positions and another where they are in pseudo-axial positions. The relative stability of these conformers is influenced by steric and electronic interactions between the substituents. Computational studies on related 1,3-disubstituted cyclobutanes suggest that these systems generally adopt a puckered geometry, which serves as a conformationally restricted alternative to more flexible linear linkers.

The incorporation of conformationally restricted amino acids, such as those with a cyclobutane scaffold, into peptides can have a profound impact on their secondary structure. Studies on peptides containing 1-aminocyclobutane-1-carboxylic acid (Ac4c) have shown that this residue is an effective promoter of β-turns and helical conformations. nih.gov This propensity is attributed to the constrained torsional angles imposed by the cyclobutane ring.

While specific studies on peptides containing this compound are limited, it is plausible that this amino acid would also induce specific secondary structures. The defined puckered conformation of the cyclobutane ring would restrict the peptide backbone's flexibility, potentially favoring the formation of well-defined structures like 12-helices or hairpin-like conformations, similar to what has been observed with other cyclic amino acids. The presence of the hydroxyl group could further influence peptide conformation through hydrogen bonding interactions with the peptide backbone or other side chains.

Contribution of Functional Groups to Biological Recognition

The amino, hydroxyl, and carboxylic acid groups of this compound are key to its interaction with biological targets, participating in a variety of non-covalent interactions.

The amino and hydroxyl groups are both excellent hydrogen bond donors and acceptors. The spatial orientation of these groups, dictated by the cyclobutane ring's conformation, is critical for specific interactions with biological receptors. In a protein binding pocket, the amino group can form hydrogen bonds with backbone carbonyls or acidic side chains, while the hydroxyl group can interact with a variety of hydrogen bond acceptors and donors.

Furthermore, the potential for intramolecular hydrogen bonding between the 3-hydroxyl group and the amino or carboxylic acid groups at the 1-position exists. unito.itquora.comnih.govustc.edu.cn Such an interaction would further restrict the conformational flexibility of the molecule, pre-organizing it for binding to a specific target. The strength and prevalence of this intramolecular hydrogen bond would be influenced by the solvent environment and the relative stereochemistry (cis or trans) of the substituents.

The carboxylic acid group is a key pharmacophoric element, capable of participating in strong ionic and hydrogen bonding interactions. nih.gov At physiological pH, the carboxylic acid is typically deprotonated, forming a carboxylate anion. This negative charge allows for strong electrostatic interactions with positively charged residues, such as arginine and lysine, in a protein's active site. The carboxylate can also act as a hydrogen bond acceptor, interacting with donor groups like the amide protons of the peptide backbone or the side chains of asparagine and glutamine. The rigid presentation of the carboxylic acid by the cyclobutane scaffold can enhance the specificity of these interactions.

Comparative SAR with Analogues

The biological activity of this compound can be modulated by altering the substituents on the cyclobutane ring. Comparing its properties with those of its analogues provides valuable insights into the structure-activity relationships.

One informative analogue is trans-1-amino-3-fluorocyclobutanecarboxylic acid (FACBC), a synthetic amino acid used in positron emission tomography (PET) imaging of tumors. nih.gov In FACBC, the hydroxyl group is replaced by a fluorine atom. Fluorine is a weak hydrogen bond acceptor and has different electronic properties compared to the hydroxyl group. Studies on the transport of FACBC in cancer cells have highlighted the importance of specific amino acid transporters. nih.gov Comparing the uptake and binding of this compound with that of FACBC could elucidate the role of the hydroxyl group in transporter recognition and binding. It has been shown that hydrophilic substitutions, such as hydroxyl groups, can decrease binding to proteins like human serum albumin. nih.gov

Below is a table summarizing the key structural features and their potential impact on biological activity based on the principles of SAR:

| Compound Name | Key Structural Feature | Potential Impact on Biological Activity |

| This compound | Puckered cyclobutane ring, hydroxyl group | Constrained conformation may pre-organize the molecule for binding. The hydroxyl group can participate in key hydrogen bonding interactions with the target, potentially increasing affinity and specificity. |

| trans-1-amino-3-fluorocyclobutanecarboxylic acid | Fluorine at C3 | Fluorine alters the electronic properties and hydrogen bonding capacity compared to the hydroxyl group, which can affect target binding and transport mechanisms. |

| 1-Aminocyclobutane-1-carboxylic acid | No substituent at C3 | The absence of the hydroxyl group removes a key interaction point, which could lead to reduced binding affinity or altered target selectivity. |

| 1-Amino-3-methoxycyclobutane-1-carboxylic acid | Methoxy (B1213986) group at C3 | The methoxy group is a hydrogen bond acceptor but not a donor. This change would probe the importance of the hydroxyl's hydrogen bond donating capability for biological activity. |

| 1-Amino-3-methylcyclobutane-1-carboxylic acid | Methyl group at C3 | The methyl group increases lipophilicity and removes hydrogen bonding potential at this position. This could favor binding to hydrophobic pockets but would disrupt interactions dependent on the hydroxyl group. |

Effects of Stereochemistry on Biological Activity

The spatial arrangement of substituents on the cyclobutane ring, known as stereochemistry, plays a pivotal role in determining the biological activity of its derivatives. The cis and trans isomers, which describe the relative orientation of the amino and hydroxyl groups, can exhibit profoundly different interactions with enzymes and receptors.

While direct comparative studies on the biological activity of cis- and trans-1-amino-3-hydroxycyclobutane-1-carboxylic acid are not extensively detailed in the available literature, the principle of stereochemical influence is well-established in closely related cyclic amino acids. For instance, studies on the isomers of 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), a five-membered ring analog, demonstrate a stark divergence in activity. The trans-ACPD isomer is a potent agonist for metabotropic glutamate (B1630785) receptors, whereas the cis-ACPD isomer shows significantly higher potency at N-methyl-D-aspartate (NMDA) ionotropic receptors and is a powerful convulsant. nih.gov This highlights that a simple change in the spatial orientation of functional groups can dramatically alter biological function and target selectivity.

Comparative Analysis of Hydroxyl vs. Halogen Substitution (e.g., Fluorine)

Substituting the 3-hydroxyl group with a halogen, such as fluorine, significantly alters the molecule's physicochemical properties, which in turn affects its biological activity, metabolic stability, and utility as a research tool.

The trans isomer of the fluorinated analog, trans-1-amino-3-fluorocyclobutane-1-carboxylic acid (also known as anti-FACBC or Fluciclovine), has been extensively studied and is used as a diagnostic agent in positron emission tomography (PET) for imaging tumors, particularly prostate cancer and brain tumors. nih.govnih.govresearchgate.net The success of trans-FACBC is attributed to its recognition and transport by specific amino acid transporters, such as LAT1 and ASC, which are often upregulated in cancer cells. nih.gov This targeted uptake results in a high concentration of the radiolabeled tracer in tumor tissue compared to normal surrounding tissue, enabling clear imaging. nih.govnih.gov

The substitution of a hydroxyl group with fluorine introduces several key changes:

Electronic Effects: Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect. This can influence the acidity (pKa) of nearby functional groups. Studies on related 3-fluorocycobutylamines have shown that fluorine substitution lowers the pKa of the amine by approximately 0.8 units compared to the non-fluorinated analogs, irrespective of the stereochemistry (cis or trans). researchgate.net This change in basicity can affect how the molecule interacts with receptor binding sites.

Lipophilicity: Fluorine substitution generally increases the lipophilicity (fat-solubility) of a molecule compared to a hydroxyl group. This can impact the molecule's ability to cross cell membranes and the blood-brain barrier.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. Replacing a C-H or C-OH bond with a C-F bond can block sites of metabolic oxidation, leading to a longer biological half-life.

The table below summarizes a comparative analysis of the properties influenced by hydroxyl versus fluorine substitution at the 3-position of the 1-aminocyclobutane-1-carboxylic acid scaffold.

| Property | 3-Hydroxy Substitution (-OH) | 3-Fluoro Substitution (-F) | Biological Implication |

| Polarity | More polar, capable of hydrogen bond donation and acceptance. | Less polar, weak hydrogen bond acceptor. | Affects solubility and interactions with biological targets. researchgate.net |

| Acidity/Basicity (pKa) | Less impact on the amine pKa compared to fluorine. | Lowers the pKa of the amine group due to strong inductive effect. researchgate.net | Alters the ionization state at physiological pH, influencing receptor binding and transport. |

| Metabolic Stability | Hydroxyl group can be a site for metabolic modification (e.g., glucuronidation). | Carbon-fluorine bond is highly stable and resistant to metabolic cleavage. | Increased in vivo stability and longer half-life for fluorinated compounds. |

| Biological Application | Not established as a clinical imaging agent. | trans-isomer is a clinically approved PET imaging agent for tumors (anti-FACBC). nih.govnih.gov | Demonstrates that the fluoro-substituted analog has favorable transport and accumulation properties in cancer cells for imaging purposes. |

Applications in Advanced Biomedical Research

Radiopharmaceutical Development for Diagnostic Imaging Research

The synthetic amino acid analog, 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, particularly its radiolabeled form anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), has been a subject of significant interest in the development of novel radiopharmaceuticals for diagnostic imaging research. Its properties make it a promising candidate for positron emission tomography (PET), a powerful imaging modality in oncology research.

Preclinical Evaluation as Positron Emission Tomography (PET) Tracers

Preclinical studies have been instrumental in evaluating the potential of [¹⁸F]FACBC as a PET tracer for tumor imaging. [¹⁸F]FACBC is a synthetic, non-metabolized amino acid analog. This characteristic is advantageous as it allows for accumulation in tumor cells without being incorporated into proteins, potentially providing a clearer imaging signal. Research has shown that [¹⁸F]FACBC can be synthesized with high specific activity and is a promising PET tracer for tumor imaging.

Investigation of Tumor Uptake and Specificity in Research Models (e.g., glioblastoma, prostate carcinoma)

The utility of [¹⁸F]FACBC has been investigated in various preclinical cancer models, with a particular focus on glioblastoma and prostate carcinoma.

Glioblastoma: In research models of glioblastoma, such as rats intracerebrally implanted with 9L gliosarcoma, [¹⁸F]FACBC has demonstrated significant uptake in tumor tissue. Studies have shown that the tumor-to-brain uptake ratio of [¹⁸F]FACBC increases over time, indicating good tumor visualization against the background of normal brain tissue. For instance, in a rat model, the tumor uptake of [¹⁸F]FACBC increased from 0.62% injected dose per gram (%ID/g) at 5 minutes to 1.72 %ID/g at 60 minutes. nih.gov This resulted in a tumor-to-brain ratio that increased from 5.58 at 5 minutes to 6.61 at 60 minutes. nih.gov In a human patient with residual glioblastoma multiforme, a PET scan with [¹⁸F]FACBC showed intense uptake in the left frontal region of the brain, with a tumor to normal tissue ratio of 6 at 20 minutes post-injection. nih.gov

Prostate Carcinoma: [¹⁸F]FACBC has also shown significant promise in the context of prostate carcinoma. In vitro and in vivo experiments have been conducted to evaluate its feasibility for detecting prostate cancer. snmjournals.org Studies have demonstrated that the uptake of anti-3-[¹⁸F]FACBC is significantly higher in malignant prostate tissue compared to non-malignant tissue. nih.govemory.edu This differential uptake is a critical characteristic for a diagnostic imaging agent. Research has also explored the potential of [¹⁸F]FACBC to differentiate between prostate cancer and benign prostatic hyperplasia (BPH), a common challenge in prostate cancer diagnosis. snmjournals.org

Biodistribution Patterns in Normal and Pathological Tissues in Research

Understanding the distribution of a radiotracer in both normal and diseased tissues is crucial for its development and interpretation of imaging results. Preclinical studies have characterized the biodistribution of [¹⁸F]FACBC.

In animal models, after intravenous injection, [¹⁸F]FACBC distributes to various organs. nih.gov At early time points, accumulation has been observed in organs like the spleen, lungs, liver, and kidneys. nih.gov Notably, the uptake in the normal brain is relatively low and increases only slightly over time. nih.govnih.gov This low background signal in the brain is particularly advantageous for imaging brain tumors. nih.gov In contrast, tumor tissues, such as gliosarcomas, show a progressive increase in tracer accumulation. nih.govnih.gov The liver and pancreas generally demonstrate the most intense uptake of [¹⁸F]FACBC. nih.gov

The following table summarizes the biodistribution of anti-[¹⁸F]FACBC in a rat model with intracerebrally implanted 9L gliosarcoma at 5 and 60 minutes post-injection.

| Tissue | %ID/g at 5 min | %ID/g at 60 min |

| Tumor | 0.62 | 1.72 |

| Brain | 0.11 | 0.26 |

| Spleen | >0.62 | Decreased from 5 min |

| Lungs | >0.62 | Decreased from 5 min |

| Liver | >0.62 | Increased from 5 min |

| Kidneys | >0.62 | Decreased from 5 min |

| Heart | <0.62 | Decreased from 5 min |

| Blood | <0.62 | Decreased from 5 min |

| Data adapted from preclinical research findings. nih.gov |

Role in Understanding Cancer Biology and Metabolism

Beyond its application in diagnostic imaging, this compound, through its radiolabeled counterpart, serves as a valuable research tool to investigate the fundamental biology and metabolic intricacies of cancer.

Probing Amino Acid Metabolism in Tumor Cells

The uptake of [¹⁸F]FACBC is closely linked to amino acid transport systems, which are often upregulated in cancer cells to meet their high metabolic demands for growth and proliferation. nih.govfei-lab.org This makes [¹⁸F]FACBC an effective probe for studying amino acid metabolism in tumors.

Research indicates that the transport of [¹⁸F]FACBC into tumor cells is primarily mediated by the sodium-dependent amino acid transporters, specifically system ASC, with some contribution from the sodium-independent system L. nih.govnih.govfei-lab.org By observing the uptake of [¹⁸F]FACBC, researchers can gain insights into the activity of these transport systems in different types of cancer. For example, in rat 9L gliosarcoma cells, the uptake of anti-[¹⁸F]FACBC was significantly reduced by inhibitors of the L-type amino acid transporter. nih.gov In prostate cancer cells, the uptake of a radiolabeled form of FACBC was positively correlated with the expression level of system ASC. Furthermore, studies have shown that androgens can enhance the expression of amino acid transporters in androgen receptor-positive prostate cancer cells, leading to increased uptake of FACBC. nih.gov This highlights the potential of using this tracer to study hormonal regulation of tumor metabolism.

Correlation with Tumor Aggressiveness Markers in Research Studies

Several research studies have investigated the correlation between the uptake of [¹⁸F]FACBC and established markers of tumor aggressiveness, which could provide valuable prognostic information.

In prostate cancer, a significant positive correlation has been observed between the uptake of anti-3-[¹⁸F]FACBC, measured as the maximum standardized uptake value (SUVmax), and the Gleason score, a well-established prognostic marker for prostate cancer aggressiveness. nih.govemory.edu Specifically, higher tracer uptake has been associated with higher Gleason scores. nih.govemory.edu For instance, one study reported a statistically significant correlation between SUVmax and Gleason score at various time points post-injection. nih.govemory.edu

The following table presents data from a research study correlating anti-3-[¹⁸F]FACBC SUVmax with Gleason score in prostate carcinoma at different time points.

| Time Point | Correlation Coefficient (r) | p-value |

| 4 min | 0.28 | <0.05 |

| 16 min | 0.42 | <0.05 |

| 28 min | 0.46 | <0.05 |

| 40 min | 0.48 | <0.05 |

| Data from a study on primary prostate carcinoma. nih.govemory.edu |

However, it is important to note that while a correlation exists, there can be an overlap in tracer activity between malignant and non-malignant tissues, as well as between different Gleason score levels. nih.govemory.edu Further research has explored the relationship between [¹⁸F]FACBC uptake and the expression of specific amino acid transporters like ASCT2 and LAT1, which have been linked to more aggressive biologic behavior in prostate carcinoma. nih.govnih.gov While some studies have found a significant correlation between [¹⁸F]FACBC uptake and LAT1 expression, the relationship with ASCT2 expression is less clear. nih.gov There has been no significant correlation found between anti-3-[¹⁸F]FACBC SUVmax and the proliferation marker Ki-67 in some studies of prostate and lung cancer. emory.edunih.gov

Design of Conformationally Constrained Peptidomimetics

The incorporation of non-natural amino acids into peptide sequences is a cornerstone strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as stability and receptor affinity. This compound stands out as a valuable building block in this field. Its rigid four-membered ring structure introduces significant conformational constraints on the peptide backbone, a critical feature for developing potent and selective therapeutic agents. researchgate.netnih.gov By restricting the rotational freedom of the peptide chain, this cyclobutane-containing amino acid helps to lock the molecule into a specific, biologically active conformation, which can lead to improved binding with target receptors or enzymes. mdpi.comnih.gov

The presence of the cyclobutane (B1203170) ring reduces the accessible conformational space, thereby lowering the entropic penalty upon binding to a biological target. nih.gov This pre-organization of the peptide into a bioactive shape is a key principle in modern drug design. Furthermore, the hydroxyl (-OH) group at the 3-position offers an additional point for hydrogen bonding or further chemical modification, providing a handle to fine-tune the molecule's solubility, polarity, and interaction with its target. nih.gov

Development of Peptide Analogs with Restricted Conformational Space

The primary advantage of incorporating this compound into peptides is its ability to induce and stabilize specific secondary structures. The rigid geometry of the cyclobutane ring severely limits the possible backbone dihedral angles (phi, φ, and psi, ψ), forcing the peptide chain into well-defined folds.

A notable study investigated the conformational effects of the non-natural amino acid (1S,2S)-1-amino-2-hydroxycyclobutanecarboxylic acid, referred to as c(4)Ser, when incorporated into a short peptide sequence. nih.gov The research revealed that the inclusion of this single residue was sufficient to induce a highly organized structure.

Key Research Findings on c(4)Ser-Containing Peptides:

| Peptide Sequence | Induced Conformation | Structural Elements |

| c(4)Ser-Ala-Ala diamide | 3(10) helix-like | Two consecutive beta-turn type III structures |

| Glc-c(4)Ser-Ala-Ala diamide | Altered, non-turn structure | Hydrogen bonding between glucose and peptide backbone |

Table 1: Conformational analysis of peptides incorporating (1S,2S)-1-amino-2-hydroxycyclobutanecarboxylic acid (c(4)Ser). Data sourced from conformational studies combining NOEs, coupling constants, and Molecular Dynamics simulations. nih.gov

In the simple tripeptide, the c(4)Ser residue promoted the formation of two consecutive type III beta-turns, which are the fundamental components of a 3(10) helix. nih.gov This demonstrates the powerful structure-directing influence of the cyclobutane amino acid. Interestingly, when a glucose moiety was attached to the hydroxyl group of the c(4)Ser residue, the beta-turn structures were not observed. Instead, the carbohydrate's presence influenced the peptide backbone's conformation through the formation of two simultaneous hydrogen bonds between the glucose's endocyclic oxygen and two amide protons of the peptide. This finding highlights the dual role of the this compound scaffold: the ring provides rigidity, while the hydroxyl group offers a site for modification that can further influence the peptide's final three-dimensional shape. nih.gov

Exploration for Novel Therapeutic Agents

The ability to create conformationally stable peptides has significant implications for the development of new drugs. Peptides designed with this compound and its derivatives are being explored for various therapeutic and diagnostic applications, ranging from antimicrobial agents to cancer imaging.

One area of investigation involves the synthesis of hybrid peptidomimetics containing cyclobutane amino acids for antimicrobial applications. Research into hybrid β,γ-peptides incorporating a chiral cyclobutane-containing amino acid showed that these molecules exhibited significant microbicidal activity against Leishmania parasites, the causative agents of leishmaniasis. nih.govcsic.es The rigid structure imparted by the cyclobutane ring is believed to be crucial for its biological activity. bohrium.com

A highly successful application of this scaffold is in the field of medical imaging, specifically Positron Emission Tomography (PET). The compound this compound serves as a key precursor for the synthesis of anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (also known as [¹⁸F]FACBC or Fluciclovine). nih.gov This radiolabeled synthetic amino acid analog is a PET tracer used for imaging certain types of cancer, most notably recurrent prostate cancer. nih.gov Its uptake is mediated by amino acid transporters that are often upregulated in tumor cells. The constrained cyclobutane structure is critical for its recognition and transport into cancer cells, allowing for effective visualization of tumors. nih.gov

Examples of Therapeutically Relevant Agents:

| Compound/Derivative | Key Component | Application Area |

| Fluciclovine ([¹⁸F]FACBC) | anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid | Diagnostic PET imaging of cancer |

| Hybrid β,γ-peptides | Chiral cyclobutane-containing trans-β-amino acid | Antimicrobial (Leishmanicidal) |

Table 2: Examples of therapeutic and diagnostic agents developed from the 1-amino-cyclobutane-1-carboxylic acid scaffold.

These examples underscore the potential of this compound as a versatile building block in medicinal chemistry. By providing a rigid, conformationally defined scaffold, it enables the design of peptide analogs with enhanced stability and potent biological activity, paving the way for novel therapeutic and diagnostic agents. chemimpex.com

Advanced Analytical and Computational Methodologies in Research

Structural Characterization Techniques

Experimental analysis relies on a suite of high-resolution techniques to elucidate the molecule's structure at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, specifically for differentiating between its cis and trans isomers. The rigid, puckered nature of the cyclobutane (B1203170) ring results in distinct spatial relationships between its protons, which are reflected in their chemical shifts and spin-spin coupling constants in ¹H NMR spectra.

In these constrained ring systems, the relative orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups influences the magnetic environment of the ring protons. For instance, the chemical shifts of the protons on the carbons bearing the amino and hydroxyl groups (C1 and C3) and the adjacent methylene (B1212753) protons (C2 and C4) are highly dependent on whether they are on the same (cis) or opposite (trans) face of the ring. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for unambiguously assigning these proton signals and confirming stereochemical relationships through spatial proximity. jagiellonskiecentruminnowacji.pl ¹³C NMR provides complementary information on the carbon skeleton, with the chemical shifts of the ring carbons also being sensitive to the isomeric form.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Cyclobutane Amino Acid Protons This table is interactive and represents typical data expected from NMR analysis.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| CH (on C3, bearing -OH) | 3.8 - 4.5 | m | Chemical shift is highly dependent on cis/trans configuration. |

| CH₂ (ring protons) | 2.0 - 2.8 | m | Complex splitting patterns due to geminal and vicinal coupling. |

| OH | Variable | br s | Broad singlet, position is solvent and concentration-dependent. |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state conformation of this compound. acs.org This technique provides precise three-dimensional coordinates of each atom in the crystal lattice, offering unequivocal proof of the spatial arrangement of the amino, hydroxyl, and carboxyl groups.

The analysis reveals critical structural parameters, including bond lengths, bond angles, and torsion angles, which define the puckering of the cyclobutane ring. acs.org For chiral isomers, crystallographic analysis using anomalous dispersion can determine the absolute stereochemistry (e.g., (1R, 3S) vs. (1S, 3R)). The resulting crystal structure provides invaluable insight into intermolecular interactions in the solid state, such as hydrogen bonding networks involving the amino, carboxyl, and hydroxyl functional groups, which dictate the crystal packing. researchgate.net

Table 2: Key Parameters Determined by X-ray Crystallography This table is interactive and lists the primary outputs from a crystallographic study.

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The lengths and angles of the basic repeating unit of the crystal. | Defines the crystal system and lattice. |

| Space Group | The symmetry elements present in the crystal structure. | Determines the arrangement of molecules in the crystal. |

| Atomic Coordinates | The (x, y, z) position of every atom in the asymmetric unit. | Provides the complete 3D structure of the molecule. |

| Flack Parameter | A value used to determine the absolute configuration of a chiral molecule. | A value near 0 confirms the assigned stereochemistry; a value near 1 indicates the opposite. |

Mass Spectrometry for Molecular Weight Verification and Metabolic Profiling

Mass spectrometry (MS) is an essential tool for verifying the molecular weight of this compound and its derivatives. Techniques like Electrospray Ionization (ESI) are used to generate protonated molecular ions [M+H]⁺, allowing for the precise determination of the monoisotopic mass, which confirms the elemental composition. High-resolution mass spectrometry can provide mass accuracy in the parts-per-million (ppm) range, further validating the molecular formula.

Furthermore, when coupled with liquid chromatography (LC-MS/MS), this technique becomes a powerful platform for metabolic profiling. nih.govnih.gov This approach allows for the sensitive and selective quantification of the compound in complex biological matrices such as plasma, urine, or tissue extracts. nih.gov By monitoring specific precursor-to-product ion transitions in tandem mass spectrometry, researchers can study the compound's absorption, distribution, metabolism, and excretion (ADME) properties, providing insights into its biological fate. nih.gov

Table 3: Mass Spectrometry Data for this compound This table is interactive and shows expected mass spectrometry values.

| Parameter | Value | Method | Purpose |

|---|---|---|---|

| Molecular Formula | C₅H₉NO₃ | - | Basic chemical information. |

| Molecular Weight | 131.13 g/mol | - | Average molecular mass. |

| Monoisotopic Mass | 131.05824 Da | High-Resolution MS | Precise mass for formula confirmation. |

Computational Chemistry Applications

Computational methods provide a theoretical framework to complement experimental findings, offering predictions of molecular behavior and interactions at an electronic level.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict how this compound binds to the active site of a biological target, such as an enzyme or receptor. researchgate.net These studies are critical in rational drug design and for understanding the compound's mechanism of action.

A three-dimensional model of the target protein is used to create a virtual binding pocket. The compound, acting as a ligand, is then computationally placed into this pocket in various orientations and conformations. A scoring function calculates the binding energy for each pose, predicting the most stable and likely binding mode. mdpi.com The results identify key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the target's active site. nih.gov For cyclobutane-containing analogs, these studies can reveal how the constrained ring structure orients the functional groups for optimal interaction. nih.gov

Table 4: Typical Outputs of a Molecular Docking Study This table is interactive and summarizes the results of a virtual docking experiment.

| Metric | Description | Example Value | Significance |

|---|---|---|---|

| Binding Affinity | The predicted free energy of binding. | -8.5 kcal/mol | A lower value indicates a stronger, more favorable interaction. |

| Key Residues | Amino acids in the target's active site that interact with the ligand. | Tyr83, Asp129, Ser214 | Identifies the specific points of contact crucial for binding. |

| Interaction Type | The nature of the chemical interactions. | Hydrogen Bond, π-stacking | Explains the forces holding the ligand in the binding site. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of this compound. researchgate.net These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's properties.

These calculations can determine optimized molecular geometries, conformational energy landscapes, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. Additionally, these methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and predict sites susceptible to electrophilic or nucleophilic attack. unibo.it Such computational studies are often performed in synergy with experimental work to explain observed conformational preferences and reactivity. acs.org

Table 5: Key Parameters from Quantum Chemical Calculations This table is interactive and shows theoretical data obtainable from quantum calculations.

| Parameter | Description | Predicted Significance |

|---|---|---|

| Ground State Energy | The total electronic energy of the molecule in its most stable state. | Provides a measure of molecular stability. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

Future Directions and Emerging Research Avenues

Exploration of Novel Biocatalytic and Green Chemistry Synthesis Routes

Current synthetic routes for cyclobutane (B1203170) derivatives often rely on traditional chemical methods. However, the principles of green chemistry are encouraging a shift towards more sustainable and environmentally friendly processes. unibo.it Future research is anticipated to focus on the development of biocatalytic and green chemistry approaches for the synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid and its derivatives.

Biocatalysis, utilizing enzymes or whole microorganisms, offers a promising alternative to conventional synthesis. For instance, the asymmetric synthesis of chiral amines from prochiral ketones using transaminases is an attractive biocatalytic strategy. mdpi.com Coupling such reactions with systems for by-product removal, such as using pyruvate (B1213749) decarboxylase, can overcome unfavorable thermodynamic equilibria and enhance reaction yields. mdpi.com The application of such multi-enzymatic cascade systems could lead to more efficient and stereoselective syntheses of cyclobutane-containing amino acids.

Green chemistry also emphasizes the use of safer solvents and reagents. Research into peptide synthesis, a related field, highlights the importance of solvent selection and the development of greener reaction conditions to minimize waste and environmental impact. unibo.it These principles can be applied to the synthesis of this compound, potentially leading to processes that are not only more environmentally benign but also more cost-effective for large-scale production.

Expanded Research into Neurological Applications and Neuroimaging

Derivatives of 1-aminocyclobutane-1-carboxylic acid have already shown potential in the realm of neuroscience. For example, some derivatives act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological function. sigmaaldrich.comnih.gov However, the rapid in vivo inactivation of some of these compounds has limited their therapeutic utility. nih.gov Future research will likely focus on modifying the structure of this compound to improve its pharmacokinetic properties and enhance its potential as a therapeutic agent for neurological disorders.

In the field of neuroimaging, radiolabeled amino acid analogs are valuable tools for positron emission tomography (PET). nih.gov The fluorine-18 (B77423) labeled analog, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), is a synthetic amino acid analog used in PET imaging for oncology. nih.govnih.gov Given that many brain tumors exhibit increased amino acid uptake, there is a strong rationale for exploring the use of [¹⁸F]FACBC and other novel derivatives of this compound for neuroimaging applications. nih.gov These tracers could aid in the diagnosis, staging, and monitoring of treatment response in various neurological conditions.

Integration with Systems Biology and Omics Data for Comprehensive Understanding

A systems biology approach, which integrates various "omics" data (genomics, proteomics, metabolomics), can provide a more holistic understanding of the biological effects of this compound and its derivatives. embl.de By analyzing large-scale datasets, researchers can identify the molecular pathways and networks that are modulated by these compounds.

Computational methods are essential for integrating and interpreting the vast amounts of data generated by omics technologies. embl.de These approaches can help in predicting drug targets, understanding mechanisms of action, and identifying potential off-target effects. For instance, analyzing transcriptional, proteomic, and phenotypic profiles following treatment with a compound can offer a systemic view of its action at the molecular, cellular, and organismal levels. embl.de Applying these methodologies to this compound could uncover novel therapeutic applications and provide insights into its mechanism of action.

Development of Multi-Functional Scaffolds and Hybrid Molecules for Therapeutic Research

The rigid cyclobutane ring of this compound makes it an attractive scaffold for the design of multi-functional molecules. chemimpex.com Its unique three-dimensional structure can be exploited to create compounds with specific stereochemistry, which is crucial in drug development. chemimpex.com

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a promising approach for developing new therapeutics with improved efficacy and pharmacokinetic profiles. nih.gov The this compound scaffold could be incorporated into hybrid molecules designed to interact with multiple biological targets simultaneously. This multi-target approach is particularly relevant for complex diseases where targeting a single pathway may not be sufficient.

For example, cyclobutane β-amino acids are useful building blocks for constructing peptidomimetics, which are small molecules designed to mimic peptides. chemistryviews.org By incorporating the this compound motif into peptide-based therapeutics, it may be possible to enhance their stability and biological activity. chemimpex.com The development of such hybrid molecules and multi-functional scaffolds represents a promising direction for future therapeutic research.

Q & A

Q. What precautions mitigate risks during AHCA handling?

Retrosynthesis Analysis